3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one

Overview

Description

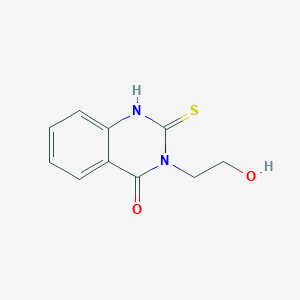

3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The addition of a hydroxyethyl group and a mercapto group at specific positions on the quinazolinone core imparts unique chemical properties to this compound.

Mechanism of Action

Target of Action

The compound 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one, also known as 3-(2-hydroxyethyl)-2-sulfanylidene-1H-quinazolin-4-one, is a derivative of the 4(3H)-quinazolinone class . The 4(3H)-quinazolinone class of compounds has broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities . .

Mode of Action

For instance, fenquinotrione, a novel herbicide, potently inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) activity in Arabidopsis thaliana . The compound’s interaction with its targets could lead to changes in cellular processes, potentially contributing to its broad range of biological activities.

Biochemical Pathways

The activation of aryl hydrocarbon receptor (ahr) signaling in brain microvessels by tryptophan metabolites has been reported . This could potentially disturb brain vascular integrity and promote inflammation .

Result of Action

Given its structural similarity to other 4(3h)-quinazolinone compounds, it may share similar effects, such as antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an aldehyde under specific reaction conditions. One common method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction conditions are mild and environmentally friendly, making this method suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydroquinazolinones.

Substitution: Ethers or esters.

Scientific Research Applications

3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Comparison with Similar Compounds

Similar Compounds

2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde: This compound shares a similar hydroxyethyl group and quinoline core but differs in its overall structure and functional groups.

3-(2-Hydroxyethyl)indole: This compound has a similar hydroxyethyl group but features an indole core instead of a quinazolinone core.

Uniqueness

3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of both hydroxyethyl and mercapto groups on the quinazolinone core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This compound has attracted attention due to its potential therapeutic applications, particularly in oncology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound features a quinazolinone core with a mercapto group and a hydroxyethyl substituent. This configuration is crucial for its biological activity, particularly in interacting with biological targets such as enzymes.

Biological Activity Overview

The biological activities of quinazolinone derivatives are broad, encompassing:

- Anticancer Activity : Numerous studies have demonstrated the cytotoxic effects of quinazolinone derivatives against various cancer cell lines.

- Enzyme Inhibition : Compounds like this compound have shown promise as inhibitors of carbonic anhydrase (CA), an enzyme implicated in tumor growth and metastasis.

- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

- Cytotoxicity Assays : In vitro studies against various cancer cell lines (e.g., MCF-7, HepG2) revealed IC50 values indicating significant cytotoxic effects. For instance, compounds related to this structure showed IC50 values ranging from 1.85 to 2.81 µM against HeLa and MDA-MB231 cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 2.09 |

| HepG2 | 2.08 |

| HeLa | 1.85 |

| MDA-MB231 | 2.81 |

Enzyme Inhibition

The compound's ability to inhibit carbonic anhydrase (CA) isoforms has been extensively studied:

- Selectivity : Research indicates that certain derivatives selectively inhibit tumor-associated CA isoforms (hCA IX and hCA XII), which are crucial for cancer progression .

| Compound | hCA Isoform Inhibition |

|---|---|

| Compound A | hCA IX |

| Compound B | hCA XII |

Antimicrobial Activity

The antimicrobial efficacy of quinazolinone derivatives has been documented:

- Broad Spectrum : Studies report significant activity against various bacterial strains, suggesting potential use as antimicrobial agents .

Case Studies

- In Vivo Studies : A study involving the administration of a related compound demonstrated reduced tumor growth in mouse models, indicating the potential for clinical application in cancer therapy .

- Molecular Docking Studies : Computational analyses have shown that the binding affinity of this compound to target enzymes is favorable, suggesting effective interaction at the molecular level .

Properties

IUPAC Name |

3-(2-hydroxyethyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-6-5-12-9(14)7-3-1-2-4-8(7)11-10(12)15/h1-4,13H,5-6H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCXUWLMVZCHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350139 | |

| Record name | 3-(2-Hydroxyethyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16024-85-4 | |

| Record name | 2,3-Dihydro-3-(2-hydroxyethyl)-2-thioxo-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Hydroxyethyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-hydroxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.